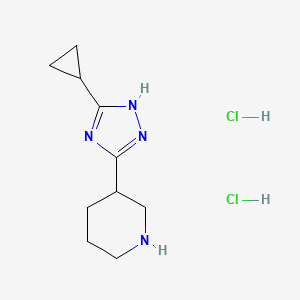

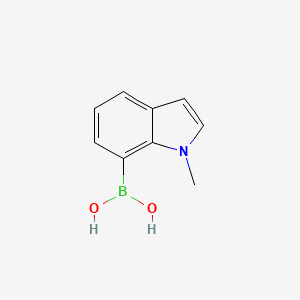

1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine

Overview

Description

Chemical Reactions Analysis

The specific chemical reactions involving 1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine are not provided in the search results. Detailed reaction mechanisms and conditions would typically be found in chemical literature or databases.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine are not fully detailed in the search results. Typically, these would include properties such as melting point, boiling point, solubility, and stability .Scientific Research Applications

Fluorescence Sensing and Imaging

Diamine derivatives have been utilized in the synthesis of water-soluble sulfonato-Salen-type Schiff bases, which exhibit strong fluorescence properties. These compounds serve as highly selective and sensitive turn-off fluorescence sensors for the detection of Cu2+ ions in water and are useful for fluorescence imaging in living cells (Zhou et al., 2012).

Photophysical Properties and Optical Applications

The synthesis of colorful Salen-type Schiff bases from different diamine bridges, including compounds similar to 1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine, has been reported. These compounds have full absorption and emission spectra in the visible region and high fluorescence quantum yields, making them suitable for optical applications (Cheng et al., 2013).

Polymer Synthesis

Diamines are critical precursors in the synthesis of novel aromatic polyimides, offering a variety of applications in materials science, including high-performance polymers with significant thermal stability (Butt et al., 2005).

Heterocyclic Chemistry

Research into the construction of benzothiophene-fused N-heterocycles through a stereotunable three-component domino strategy illustrates the utility of diamines in synthesizing complex organic structures, which can have pharmaceutical applications (Deng et al., 2021).

Catalysis

Diamines have been employed as ligands in metal-catalyzed cross-couplings of unactivated alkyl electrophiles, demonstrating their role in facilitating chemical reactions at room temperature, which is crucial for developing more efficient synthetic pathways (Saito & Fu, 2007).

properties

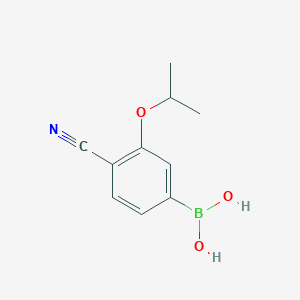

IUPAC Name |

1-cyclopropyl-N'-ethyl-N'-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-15(10-13(14)11-8-9-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIWLKWRUOVHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(C1CC1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1426772.png)

![(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426776.png)

![([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1426782.png)

![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426787.png)

![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)

![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/structure/B1426789.png)